molecular formula C22H42O10S B141584 Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside CAS No. 148565-56-4

Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

Cat. No. B141584
CAS RN: 148565-56-4
M. Wt: 498.6 g/mol
InChI Key: YZNNXXWNKQOETJ-HYLFJBCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 4-O-alpha-D-glucopyranosyl-1-thio-beta-D-glucopyranoside (D4TG) is a glycoside that has recently been studied for its potential applications in scientific research and development. It is a monosaccharide derivative of glucosamine, a naturally occurring amino sugar found in the human body. D4TG is formed by the addition of a sulfur atom to the fourth carbon of the alpha-D-glucopyranosyl ring. It has been found to possess a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

Mechanism of Action

Target of Action

Decyl-beta-D-1-thiomaltopyranoside, also known as Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside or Decyl beta-D-thiomaltopyranoside, is primarily used as a detergent for the purification, extraction, and solubilization of membrane-bound proteins . Its primary targets are these proteins, which play crucial roles in various biological functions and processes.

Mode of Action

The compound interacts with its targets by increasing solubilization. It achieves this by dissociating aggregates of these proteins, thereby enhancing their solubility . This interaction and the resulting changes facilitate the extraction and purification of the target proteins.

Pharmacokinetics

It’s worth noting that as a detergent, it is easily removed by dialysis , which could have implications for its bioavailability.

Result of Action

The primary result of the action of Decyl-beta-D-1-thiomaltopyranoside is the increased solubilization of membrane-bound proteins

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNXXWNKQOETJ-HYLFJBCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438422
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside

CAS RN

148565-56-4
Record name Decyl-beta-D-1-thiomaltopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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